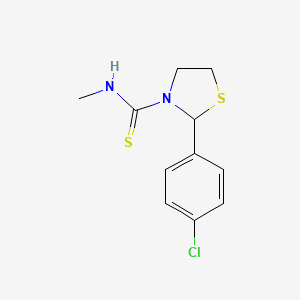
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the thiazolidine ring, along with the 4-chlorophenyl and N-methyl groups, imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that it may have anticancer properties and could be used in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the 4-chlorophenyl group plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-phenyl-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-
Uniqueness
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
112561-97-4 |
|---|---|
Formule moléculaire |
C11H13ClN2S2 |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C11H13ClN2S2/c1-13-11(15)14-6-7-16-10(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3,(H,13,15) |
Clé InChI |
CXXQTNPMAUAAPP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N1CCSC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


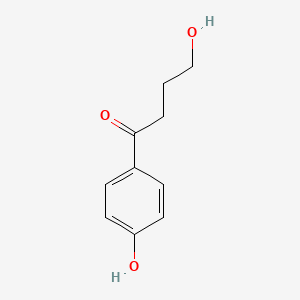
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
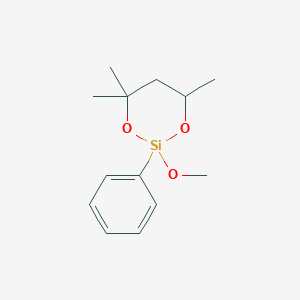

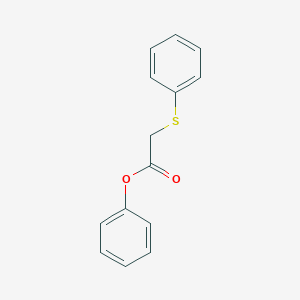

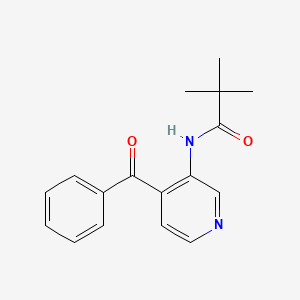
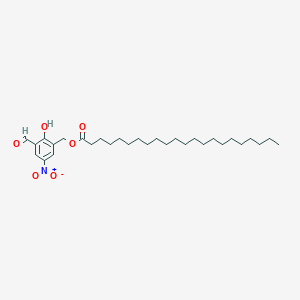


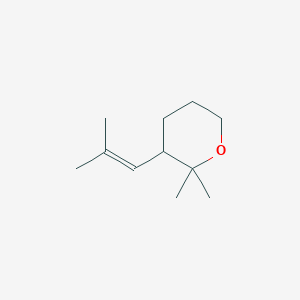
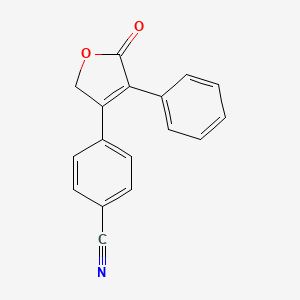

![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
